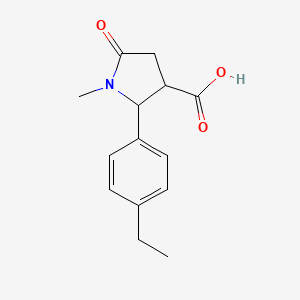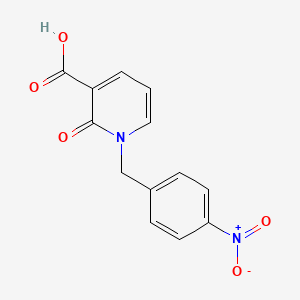
1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of nitrobenzenes. This compound features a nitro group attached to a benzyl moiety, which is further connected to a dihydropyridine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions .
Comparison with Similar Compounds
Similar compounds to 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid include:
4-Nitrotoluene: This compound also contains a nitro group attached to a benzene ring but lacks the dihydropyridine moiety.
4-Nitrobenzaldehyde: Similar to this compound, it contains a nitro group but has an aldehyde functional group instead of a carboxylic acid.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N2O5 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O5/c16-12-11(13(17)18)2-1-7-14(12)8-9-3-5-10(6-4-9)15(19)20/h1-7H,8H2,(H,17,18) |
InChI Key |
ZNWCLRXDCXYREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




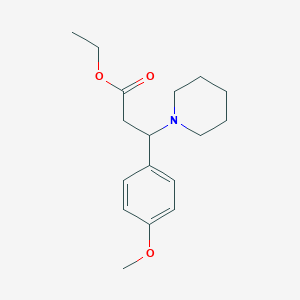

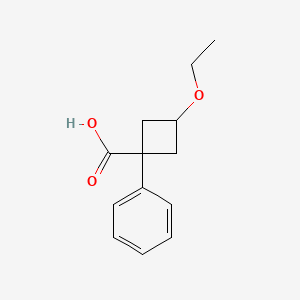
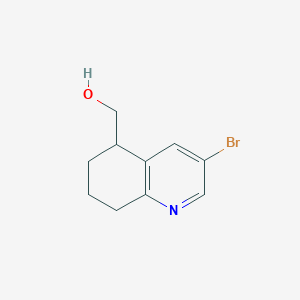
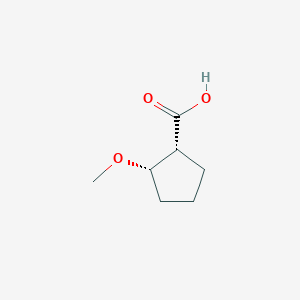

![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)
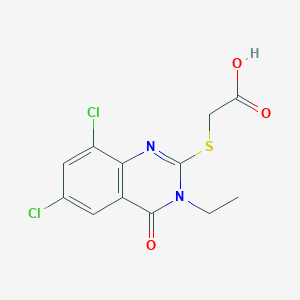
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
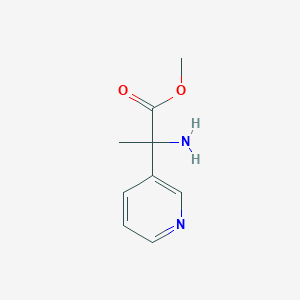
![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
